Humulinic acid
Overview
Description
Humulinic acid is a member of hop bitter acids found in the hop plant (Humulus lupulus). It has been traditionally used in brewing and food industries as bitterness flavors or food additives . This compound contains chiral centers of C4 and C6, so theoretically there are four optically active stereoisomers .
Synthesis Analysis
This compound can be prepared from humulone through hydrolysis reactions, and the yield of the product can reach 80–85% while maintaining optical activity . The biosynthesis of hop bitter acids remains challenging .
Molecular Structure Analysis
The this compound molecule contains a total of 41 bond(s). There are 19 non-H bond(s), 4 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 2 ketone(s) (aliphatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .
Chemical Reactions Analysis
This compound is known to undergo hydrolysis reactions to form various products . It’s also known to readily oxidize .
Scientific Research Applications
Biosynthetic Human Insulin Production : Humulin® represents the first human health-care product derived from recombinant DNA (rDNA) technology. It is produced using an Escherichia coli fermentation process and has been pivotal in treating over two million diabetic patients worldwide, ensuring an unlimited supply of this vital hormone (Chance & Frank, 1993).
Stereoisomers of Humulinic Acids : Humulinic acid has chiral centers, leading to the existence of four optically active stereoisomers. These isomers have been isolated and characterized, highlighting the complex chemistry of this compound and its derivatives (Dierckens & Verzele, 1969).
Bio-Humic Acid in Medicine : Bio-humic acids, which include this compound, have been subjected to clinical trials, toxicological, and pharmacological research, indicating potential efficacy in areas akin to Chinese herbal medicine. These studies have laid the groundwork for the medical application of bio-humic acids (Zhou et al., 2011).
Agricultural Applications : Research on the application of humic acids in agriculture, such as in enhancing the growth and yield of crops like durum wheat and globe artichoke, has shown promising results. These studies suggest that humic acids, including this compound, can be effective in promoting plant growth and improving crop yields (Delfine et al., 2005; Shams, 2018).
In Veterinary Medicine : this compound has also been investigated in veterinary medicine, particularly in the treatment of diabetes in dogs. Studies have evaluated the efficacy of Neutral Protamine Hagedorn human analogue insulin, derived from this compound, in managing canine diabetes mellitus (Palm et al., 2009).
Mechanism of Action
Safety and Hazards
Safety data sheet for Humulinic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Recent studies have discovered novel applications of hop bitter acids and their derivatives in medicinal and pharmaceutical fields . The increasing demands of purified hop bitter acid promoted biosynthesis efforts for the heterologous biosynthesis of objective hop bitter acids by engineered microbial factories . Future trends speculate on the development of robust microbial cell factories and biotechnologies for the biosynthesis of hop bitter acids .
properties
IUPAC Name |
3-methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-enyl)cyclopenta-1,4-dien-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h5,9,14,17-19H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBDOLKCKSULIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(=C1O)CC=C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966333 | |
Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
520-40-1 | |
Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methyl-2-buten-1-yl)-1,4-cyclopentadien-1-yl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Humulinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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